molecular formula C16H12BrClN2O2 B297900 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Katalognummer B297900
Molekulargewicht: 379.63 g/mol
InChI-Schlüssel: FUOKSDHQNBTVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine and drug development. This compound is known to possess several unique properties that make it an attractive candidate for further study.

Wirkmechanismus

The mechanism of action of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole have been studied extensively. The compound has been shown to possess potent anti-inflammatory and antioxidant properties, which can help to reduce the risk of various diseases. Additionally, it has been found to exhibit strong antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity, as well as its ability to target multiple disease pathways simultaneously. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. These include:
1. Further investigation of the compound's mechanism of action in order to better understand its potential therapeutic applications.
2. Development of new derivatives of the compound with improved potency and selectivity.
3. Evaluation of the compound's safety and toxicity in animal models.
4. Clinical trials to determine the efficacy of the compound in the treatment of various diseases.
5. Exploration of the compound's potential as a diagnostic tool for certain diseases.
Conclusion
In conclusion, 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a promising compound with significant potential for the development of new drugs. Its unique properties make it an attractive candidate for further study, and future research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromo-4-methylphenol, 4-chlorobenzaldehyde, and hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is primarily focused on its potential as a drug candidate. Several studies have shown that this compound exhibits significant activity against a variety of diseases, including cancer, inflammation, and bacterial infections.

Eigenschaften

Produktname

5-[(2-Bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Molekularformel

C16H12BrClN2O2

Molekulargewicht

379.63 g/mol

IUPAC-Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12BrClN2O2/c1-10-2-7-14(13(17)8-10)21-9-15-19-16(20-22-15)11-3-5-12(18)6-4-11/h2-8H,9H2,1H3

InChI-Schlüssel

FUOKSDHQNBTVKM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Br

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.